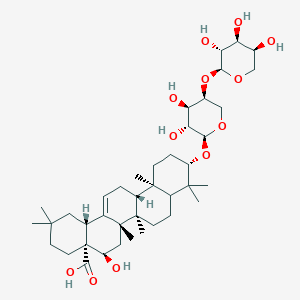![molecular formula C13H10N2O B149066 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol CAS No. 138683-69-9](/img/structure/B149066.png)
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol is a chemical compound that belongs to the family of pyridoindoles. It is a heterocyclic compound that contains a pyridine ring fused with an indole ring. This compound is a derivative of tryptophan and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol is not fully understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of various signaling pathways. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to protect against oxidative stress-induced neuronal damage by reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. Another advantage is its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low yield, which makes it difficult to obtain large quantities of the compound for further studies.
Direcciones Futuras
There are several future directions for the study of 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol. One direction is to further investigate its anti-cancer properties and its potential use in the development of anti-cancer drugs. Another direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol is a heterocyclic compound that possesses various biological activities. It has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. Its mechanism of action is not fully understood, but it is believed to inhibit various signaling pathways. Despite its low yield, it has potential for further studies in the development of anti-cancer and anti-inflammatory drugs, as well as in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol can be achieved through various methods. One of the methods involves the condensation of 2-(1H-indol-3-yl)acetaldehyde with pyridine-2-carboxaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-(1H-indol-3-yl)acetaldehyde with pyridine-2-carboxylic acid in the presence of a dehydrating agent. The yield of the compound is typically around 50%.
Aplicaciones Científicas De Investigación
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol has been found to possess various biological activities. It has been studied for its anti-cancer properties and has been found to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its neuroprotective properties and has been found to protect against oxidative stress-induced neuronal damage.
Propiedades
Número CAS |
138683-69-9 |
|---|---|
Nombre del producto |
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol |
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol |
InChI |
InChI=1S/C13H10N2O/c1-2-10-12-9(6-7-14-10)8-4-3-5-11(16)13(8)15-12/h2-7,15-16H,1H2 |
Clave InChI |
RZWQZVWQFRVQCI-UHFFFAOYSA-N |
SMILES |
C=CC1=NC=CC2=C1NC3=C2C=CC=C3O |
SMILES canónico |
C=CC1=NC=CC2=C1NC3=C2C=CC=C3O |
Sinónimos |
1-VHB-carboline 1-vinyl-8-hydroxy-beta-carboline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



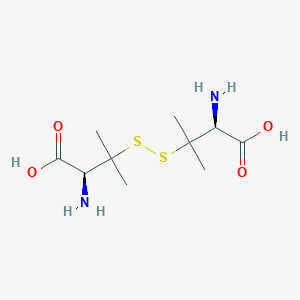
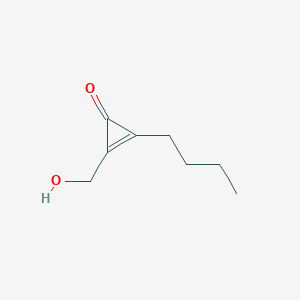
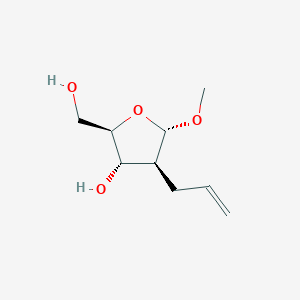
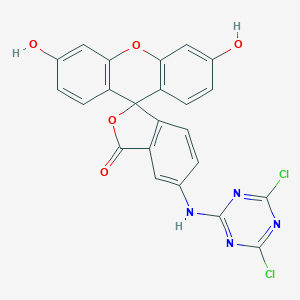
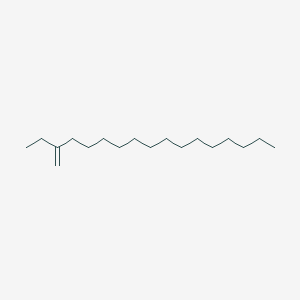
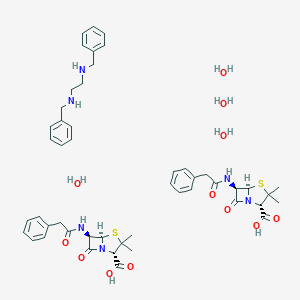
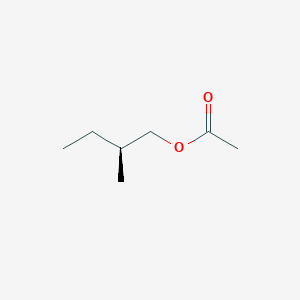
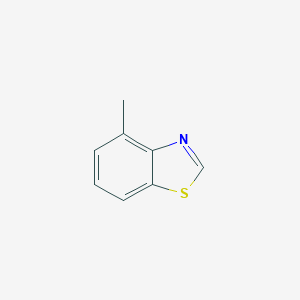
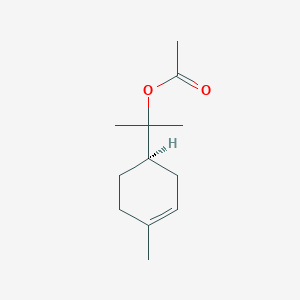
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
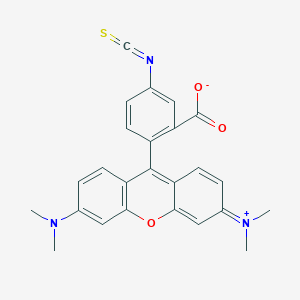
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

